
1-13C-D-Phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-13C-D-Phenylalanine is an isotopically labeled analogue of D-Phenylalanine, where the carbon at the first position is replaced with the carbon-13 isotope. Phenylalanine is an essential amino acid required for the synthesis of proteins and other important biomolecules. The isotopic labeling with carbon-13 makes it a valuable tool in various scientific research applications, including metabolic studies and protein structure analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-13C-D-Phenylalanine typically involves the incorporation of carbon-13 into the phenylalanine molecule. One common method is the use of [2-13C] acetone and deuterium oxide as isotope sources. The synthesis can be carried out through a series of chemical reactions, including the formation of intermediate compounds such as α-ketoacids, which are then converted to the final product .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms are cultured in media containing carbon-13 labeled substrates, leading to the incorporation of the isotope into the phenylalanine produced by the cells .
Analyse Chemischer Reaktionen
Types of Reactions
1-13C-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: Conversion to tyrosine and other metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Typically involves enzymes like phenylalanine hydroxylase.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents.
Major Products
Oxidation: Tyrosine, dopamine, norepinephrine.
Reduction: Various reduced phenylalanine derivatives.
Substitution: Halogenated or nitrated phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
1-13C-D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of phenylalanine metabolism.
Medicine: Utilized in diagnostic tests, such as the 13C-phenylalanine breath test, to assess phenylalanine hydroxylase activity.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
Wirkmechanismus
1-13C-D-Phenylalanine exerts its effects primarily through its incorporation into metabolic pathways. It is absorbed from the small intestine and transported to the liver, where it can be converted to other metabolites such as tyrosine. The labeled carbon-13 allows for the tracking of these metabolic processes using techniques like NMR spectroscopy. The molecular targets include enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine-1-13C: An isotopic analogue of L-Phenylalanine.
DL-Phenylalanine-1-13C: A racemic mixture of D- and L-Phenylalanine labeled with carbon-13.
4-Fluorophenylalanine: A fluorinated analogue used in NMR studies.
Uniqueness
1-13C-D-Phenylalanine is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. Its D-configuration also makes it distinct from the L-forms, which are more commonly found in nature and used in protein synthesis .
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
(2R)-2-amino-3-phenyl(113C)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i9+1 |
InChI-Schlüssel |
COLNVLDHVKWLRT-OHEVQBQUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H]([13C](=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)
![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
![1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid](/img/structure/B13449375.png)
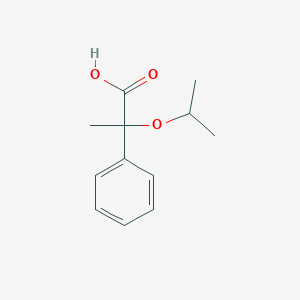
![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)
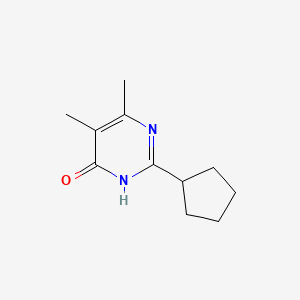
![2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13449398.png)
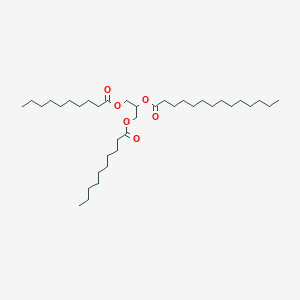
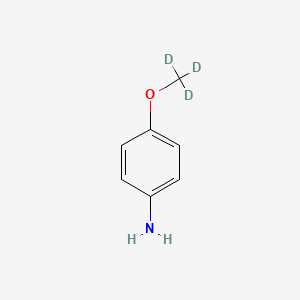

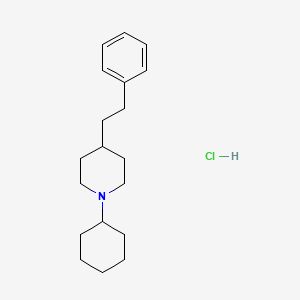
![{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13449431.png)
